molecular formula C23H29F4N3O5S B10862105 (S,R,R)-Vby-825

(S,R,R)-Vby-825

Cat. No.: B10862105
M. Wt: 535.6 g/mol
InChI Key: PPUXXDKQNAHHON-CMKODMSKSA-N
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Description

(S,R,R)-VBY-825 is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. The compound is characterized by its specific configuration, which is denoted by the (S,R,R) notation, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,R)-VBY-825 typically involves several steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereochemistry of the reaction. The process may include steps such as O-acylation, Fries rearrangement, Claisen condensation, cyclization, reduction, and epoxidation . Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of specific solvents and reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S,R,R)-VBY-825 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S,R,R)-VBY-825 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S,R,R)-VBY-825 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the substrate from accessing the site. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S,R,R)-VBY-825 include other chiral molecules with similar stereochemistry, such as (R,S,R)-VBY-825 and (S,S,R)-VBY-825 . These compounds share structural similarities but differ in their spatial arrangement of atoms.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can result in distinct biological and chemical properties compared to its isomers. This makes it a valuable compound for studying the effects of chirality on molecular interactions and for developing stereoselective synthesis methods.

Properties

Molecular Formula

C23H29F4N3O5S

Molecular Weight

535.6 g/mol

IUPAC Name

(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide

InChI

InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20+/m0/s1

InChI Key

PPUXXDKQNAHHON-CMKODMSKSA-N

Isomeric SMILES

CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@H](C3=CC=C(C=C3)F)C(F)(F)F

Canonical SMILES

CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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